N-(2,2-di(furan-2-yl)ethyl)butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-di(furan-2-yl)ethyl)butane-1-sulfonamide is a complex organic compound characterized by the presence of furan rings and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)butane-1-sulfonamide typically involves multi-step reactions. One common method includes the condensation of 2-cyano-3-acetoxy-5-hydroxy-4-isobutyl oxazole with 2-methyl-3-furan formaldehyde . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)butane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized under specific conditions to form corresponding furanones.
Reduction: The sulfonamide group can be reduced to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(2,2-di(furan-2-yl)ethyl)butane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis to create compounds with unique structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The furan rings may also contribute to the compound’s biological activity by interacting with cellular components and pathways.
Comparison with Similar Compounds
Similar Compounds
meso-1,2-di(furan-2-yl)ethane-1,2-diol: Another compound with furan rings but different functional groups.
2,2-di(furan-2-yl)ethylamine: Similar structure but with an amine group instead of a sulfonamide group.
Uniqueness
N-(2,2-di(furan-2-yl)ethyl)butane-1-sulfonamide is unique due to the combination of furan rings and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-3-10-20(16,17)15-11-12(13-6-4-8-18-13)14-7-5-9-19-14/h4-9,12,15H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMNXIRJNXFSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC(C1=CC=CO1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.